molecular formula C6H12O3 B1361559 2-[(2-Methoxyethoxy)methyl]oxirane CAS No. 13483-49-3

2-[(2-Methoxyethoxy)methyl]oxirane

Cat. No.: B1361559
CAS No.: 13483-49-3
M. Wt: 132.16 g/mol
InChI Key: KQXZMAACKJIRJE-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethoxy)methyl]oxirane, also known as 2-(2-Methoxyethoxy)methyl glycidyl ether, is an organic compound with the molecular formula C6H12O3. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various chemical applications due to its reactivity and ability to form cross-linked polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethoxy)methyl]oxirane typically involves the reaction of 2-(2-Methoxyethoxy)methanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product.

    Reaction with Epichlorohydrin:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethoxy)methyl]oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.

    Polymerization: It can participate in polymerization reactions to form cross-linked polymers.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acidic or basic catalysts, depending on the desired reaction

    Conditions: Reactions are typically carried out at room temperature to moderate temperatures, under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Amines: Reaction with amines forms amino alcohols.

    Alcohols: Reaction with alcohols forms diols.

    Thiols: Reaction with thiols forms thioethers.

Scientific Research Applications

2-[(2-Methoxyethoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of epoxy resins and cross-linked polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The primary mechanism of action of 2-[(2-Methoxyethoxy)methyl]oxirane involves the ring-opening of the epoxide group. This reaction can proceed via nucleophilic attack, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Ethoxyethoxy)methyl]oxirane: Similar in structure but with an ethoxy group instead of a methoxy group.

    2-[(2-Butoxyethoxy)methyl]oxirane: Contains a butoxy group, leading to different physical and chemical properties.

Uniqueness

2-[(2-Methoxyethoxy)methyl]oxirane is unique due to its specific reactivity and ability to form biocompatible polymers. Its methoxyethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and non-aqueous environments.

Properties

IUPAC Name

2-(2-methoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZMAACKJIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40349-67-5
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40349-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60284046, DTXSID301197479
Record name 2-[(2-methoxyethoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-49-3, 40349-67-5
Record name NSC35148
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-methoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
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Record name 40349-67-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-[(2-Methoxyethoxy)methyl]oxirane influence the properties of the resulting copolymers?

A1: this compound (MEMO) plays a crucial role in dictating the final properties of the copolymers.

  • Thermosensitivity: The incorporation of MEMO introduces oligo(ethylene glycol) side chains into the copolymer backbone. These hydrophilic side chains contribute to the polymer's thermosensitivity by influencing its solubility in water at different temperatures. [] The ratio of MEMO to 2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane (ME2MO) in the copolymer directly determines the lower critical solution temperature (LCST), allowing for fine-tuning of this property. []

Q2: What are the advantages of using this compound in combination with succinic anhydride for copolymer synthesis?

A2: The research highlights several advantages of using MEMO with succinic anhydride (SA) for creating these specific copolymers:

  • Controlled Alternating Copolymerization: MEMO exhibits similar reactivity to ME2MO during copolymerization with SA, leading to well-defined alternating copolymers even when using a mixture of MEMO and ME2MO. [] This control over monomer sequence is crucial for achieving predictable and tunable properties.
  • Quantitative Control over LCST: The ability to precisely control the ratio of MEMO to ME2MO in the copolymer allows for fine-tuning of the LCST within a range relevant to biomedical applications (18–50 °C). [] This is a significant advantage for applications requiring temperature-triggered responses near body temperature.
  • Tunable Tg: Similar to the LCST, the glass transition temperature (Tg) of the copolymers can be adjusted by altering the MEMO/ME2MO ratio. [] This provides another parameter for tailoring the material properties for specific applications.

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